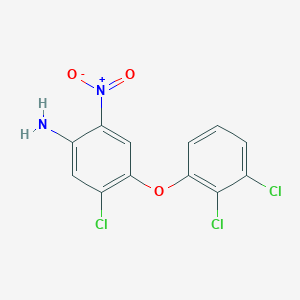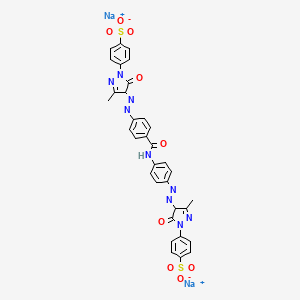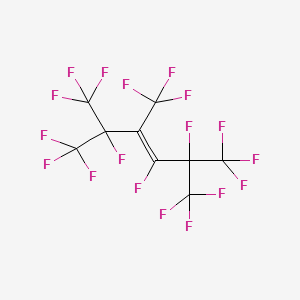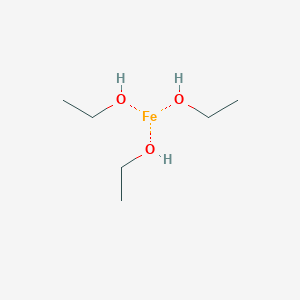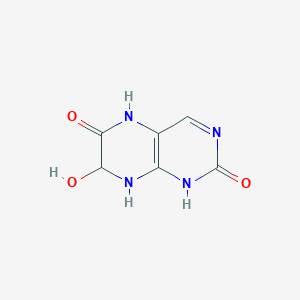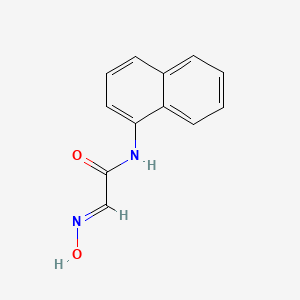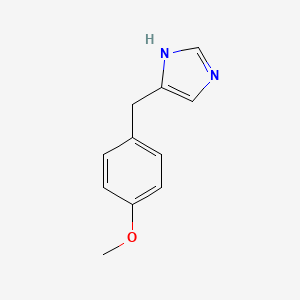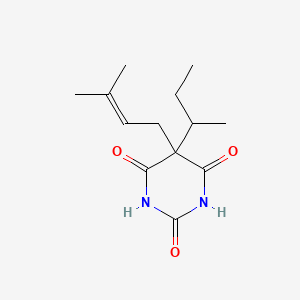
5-sec-Butyl-5-(3-methyl-2-butenyl)barbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-sec-Butyl-5-(3-methyl-2-butenyl)barbituric acid is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This compound is characterized by the presence of a sec-butyl group and a 3-methyl-2-butenyl group attached to the barbituric acid core, giving it unique chemical and physical properties .
Vorbereitungsmethoden
The synthesis of 5-sec-Butyl-5-(3-methyl-2-butenyl)barbituric acid typically involves the reaction of barbituric acid with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-sec-Butyl-5-(3-methyl-2-butenyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, often using reagents like sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted barbiturates
Wissenschaftliche Forschungsanwendungen
5-sec-Butyl-5-(3-methyl-2-butenyl)barbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex barbiturate derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a sedative or anesthetic agent.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 5-sec-Butyl-5-(3-methyl-2-butenyl)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. This interaction prolongs the opening of chloride ion channels, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
5-sec-Butyl-5-(3-methyl-2-butenyl)barbituric acid can be compared with other barbiturate derivatives such as:
Phenobarbital: Known for its long-acting sedative effects.
Secobarbital: A short-acting barbiturate used for its hypnotic properties.
Amobarbital: An intermediate-acting barbiturate used as a sedative and hypnotic.
Eigenschaften
CAS-Nummer |
67050-47-9 |
|---|---|
Molekularformel |
C13H20N2O3 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
5-butan-2-yl-5-(3-methylbut-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3/c1-5-9(4)13(7-6-8(2)3)10(16)14-12(18)15-11(13)17/h6,9H,5,7H2,1-4H3,(H2,14,15,16,17,18) |
InChI-Schlüssel |
QVSDEDYPNZQZAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1(C(=O)NC(=O)NC1=O)CC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
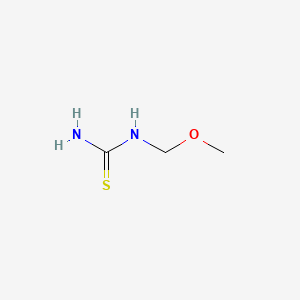
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)



